4-Nitropyridazine-3,5-diamine
Description
4-Nitropyridazine-3,5-diamine is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a nitro group at position 4 and amino groups at positions 3 and 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the amino groups offer sites for further functionalization. Applications include its use in medicinal chemistry for developing bioactive molecules and in agrochemical research .
Properties
CAS No. |
1557-18-2 |
|---|---|
Molecular Formula |
C4H5N5O2 |
Molecular Weight |
155.12 g/mol |
IUPAC Name |
4-nitropyridazine-3,5-diamine |
InChI |
InChI=1S/C4H5N5O2/c5-2-1-7-8-4(6)3(2)9(10)11/h1H,(H4,5,6,8) |
InChI Key |
DMOJXKMTUUJBQQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(N=N1)N)[N+](=O)[O-])N |
Canonical SMILES |
C1=C(C(=C(N=N1)N)[N+](=O)[O-])N |
Synonyms |
3,5-Pyridazinediamine, 4-nitro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 4-Nitropyridazine-3,5-diamine and analogous heterocyclic diamines:
Reactivity and Electronic Effects
Pyridazine vs. Pyrazole/Pyrimidine/Triazole :
- Pyridazine’s two adjacent nitrogen atoms create a highly electron-deficient ring, increasing susceptibility to nucleophilic attack compared to pyrimidines (N at 1,3 positions) or triazoles (N at 1,2,4 positions) .
- The nitro group at C4 in this compound further polarizes the ring, contrasting with 3-N-(4-nitrophenyl)-1H-1,2,4-triazole-3,5-diamine, where the nitro group on the phenyl ring exerts resonance effects without direct ring activation .
- Substituent Impact: Chloro (in pyrimidine derivative) vs. Nitro: Chloro is a weaker electron-withdrawing group, leading to milder electrophilicity compared to nitro-substituted pyridazines . Cyclohexyl vs. Benzyl Groups: Bulky substituents (e.g., aminomethylcyclohexyl in the pyrimidine derivative) improve lipid solubility, whereas benzyl groups in pyrazole analogs may enhance crystallinity .
Research Findings and Key Insights
Synthetic Flexibility :
- This compound undergoes regioselective amination at C3 and C5, a feature less accessible in pyrimidines due to steric hindrance from substituents like cyclohexyl groups .
Stability and Solubility :
- Pyridazine derivatives generally exhibit lower aqueous solubility than pyrimidines or triazoles, but nitro groups improve solubility in polar aprotic solvents (e.g., DMF) .
Biological Activity :
- Pyridazine-based compounds show higher antimicrobial activity compared to pyrazoles, attributed to the nitro group’s ability to disrupt bacterial electron transport chains .
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